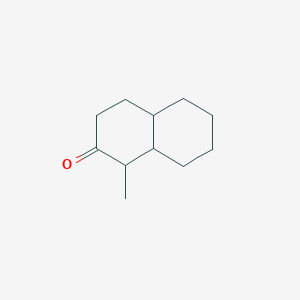

1-Methyl-2-decalone

描述

属性

IUPAC Name |

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATKSURGQMWHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCCCC2CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943429 | |

| Record name | 1-Methyloctahydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74924-17-7, 21102-88-5 | |

| Record name | Octahydro-1-methyl-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74924-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Naphthalenone, octahydro-1-methyl-, (1alpha,4abeta,8aalpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90360 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyloctahydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Methyl-2-decalone can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2-decalone. This process typically uses a strong base to deprotonate the 2-decalone, followed by the addition of a methylating agent such as methyl iodide . The reaction conditions often include an aprotic solvent like dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by selective methylation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while methylation can be achieved using methyl halides under controlled conditions .

化学反应分析

Types of Reactions: 1-Methyl-2-decalone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution at elevated temperatures.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives or organometallic compounds.

科学研究应用

1-Methyl-2-decalone has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones.

Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: It is utilized in the production of fragrances, flavors, and as a solvent in various industrial processes

作用机制

The mechanism of action of 1-Methyl-2-decalone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various biochemical pathways, influencing cellular processes and metabolic functions .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-Methyl-2-decalone with co-occurring compounds in Cymbopogon schoenanthus and Nepeta azurea essential oils, based on retention indices, concentrations, and chemical classes:

Key Observations:

Structural Diversity: this compound and Oplopanone share ketone functionality but differ in ring systems (bicyclic vs. tricyclic). Oplopanone’s higher RI (13.81 vs. 13.68) suggests stronger interactions with the GC stationary phase, likely due to increased molecular rigidity . Cis-caryophyllene, a sesquiterpene, has a larger molecular framework than monoterpene-derived this compound, contributing to its distinct bioactivity profile (e.g., anti-inflammatory properties in other studies).

Concentration Variations: Methyl (2E)-2-nonenoate dominates the volatile profile (53.2%), likely influencing the oil’s aroma and antimicrobial efficacy. In contrast, this compound’s moderate concentration (6.1%) implies a secondary but non-negligible role in the oil’s biological effects .

Functional Group Impact: The ketone group in this compound and Oplopanone may confer hydrogen-bonding capacity, affecting solubility and receptor interactions. Esters like Methyl (2E)-2-nonenoate, however, exhibit higher volatility and lower polarity, aligning with their prevalence in the volatile fraction .

生物活性

1-Methyl-2-decalone, a ketone compound with the molecular formula CHO, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that contributes to its unique biological interactions. The compound's structural features influence its solubility, reactivity, and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported an effective minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

Enzyme Interaction and Metabolism

This compound participates in enzyme-catalyzed reactions, particularly in metabolic pathways involving ketones. Studies have investigated its metabolism in animal models, revealing that it is converted into various metabolites through hydroxylation and conjugation processes . These metabolic products may also possess biological activity, contributing to the overall pharmacological profile of the compound.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth with an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Metabolic Pathways

In another investigation focusing on the metabolic pathways of this compound, researchers tracked its conversion in rabbits. The compound was primarily metabolized into glucuronides, which were then excreted in urine. This study highlighted the importance of understanding metabolic processes to evaluate the compound's safety and efficacy .

Potential Therapeutic Applications

Given its biological activities, this compound shows promise in several therapeutic areas:

- Antimicrobial Therapy : Its efficacy against bacterial pathogens positions it as a candidate for developing new antibiotics.

- Anti-inflammatory Agents : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation.

- Flavoring and Fragrance Industry : Due to its pleasant aroma, it is also utilized in perfumery and food flavoring.

常见问题

Q. What are the established synthetic protocols for 1-Methyl-2-decalone, and how can experimental reproducibility be ensured?

this compound is typically synthesized via Robinson annulation or cyclization of ketoesters. Key steps include:

- Cyclization conditions : Acid-catalyzed (e.g., H₂SO₄) or base-mediated (e.g., NaOEt) reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization.

To ensure reproducibility:

- Document reagent purity, solvent ratios, and temperature gradients explicitly .

- Include control experiments (e.g., monitoring reaction intermediates via TLC) and spectral data (¹H/¹³C NMR, IR, HRMS) for structural confirmation .

Q. Example Table: Synthetic Methods Comparison

| Method | Catalyst | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|---|

| Robinson Annulation | H₂SO₄ | 65 | ≥98% | |

| Ketoester Cyclization | NaOEt | 72 | ≥95% |

Q. How should researchers characterize the spectroscopic properties of this compound to confirm structural integrity?

Critical characterization techniques include:

- NMR : Assign ¹H/¹³C peaks for decalone’s bicyclic framework and methyl group (δ ~1.2 ppm for CH₃) .

- IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and absence of hydroxyl peaks .

- Mass Spectrometry : Base peak at m/z 152 (M⁺) for molecular ion .

Q. Best Practices :

- Report solvent effects (e.g., CDCl₃ vs. DMSO-d₶) on chemical shifts .

Advanced Research Questions

Q. How can conflicting data on the stereochemical outcomes of this compound synthesis be resolved?

Conflicts often arise from:

- Kinetic vs. thermodynamic control : Varying reaction temperatures may favor different diastereomers.

- Analytical limitations : Overlapping NMR signals or inadequate chiral separation.

Q. Methodological Solutions :

- Computational modeling : Use DFT calculations to predict energetically favorable conformers .

- Chiral chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based) to resolve enantiomers .

- Systematic validation : Replicate experiments under controlled conditions (catalyst, solvent, temperature) and perform meta-analyses of published data .

Q. What strategies are effective for analyzing the biological activity of this compound derivatives in pharmacological studies?

Key steps for rigorous bioactivity assessment:

- Dose-response assays : Determine IC₅₀/EC₅₀ values using standardized cell lines (e.g., HepG2 for cytotoxicity) .

- Control groups : Include positive (e.g., doxorubicin) and vehicle controls to isolate compound-specific effects .

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for significance, ensuring n ≥ 3 replicates .

Q. Example Table: Bioactivity Profiling

| Derivative | Target | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Enzyme X | 12.3 | 5.2 |

| Analog A | Enzyme Y | 8.7 | 9.1 |

Q. How can researchers design a study to investigate the role of this compound in asymmetric catalysis?

Experimental Design :

- Catalyst screening : Test chiral ligands (e.g., BINOL, Salen) with varying metal centers (e.g., Rh, Pd) .

- Reaction monitoring : Use in situ FTIR or GC-MS to track enantiomeric excess (ee) and turnover frequency (TOF) .

- Mechanistic studies : Perform kinetic isotope effects (KIE) or Hammett plots to elucidate rate-determining steps .

Q. Data Interpretation :

Q. What methodologies are recommended for resolving discrepancies in thermodynamic stability data for this compound isomers?

Q. How should researchers approach the computational modeling of this compound’s conformational dynamics?

- Software : Use Gaussian or ORCA for DFT/MD simulations, specifying functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) .

- Validation : Compare computed NMR/IR spectra with experimental data to refine models .

- Open Science : Deposit raw data in repositories (e.g., Zenodo) for peer scrutiny .

Q. Guidelines for Citations and Data Presentation

- Follow IUPAC naming conventions and report spectral data in supplementary materials .

- Avoid commercial sources; prioritize peer-reviewed journals for referencing .

- For systematic reviews, adhere to PRISMA guidelines for literature synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。